KRED-Catalyzed Asymmetric Reduction
1-Phenyl-2-(quinolin-2-yl)ethanone serves as an effective prochiral substrate for ketoreductase (KRED)-catalyzed asymmetric reduction. Under optimized conditions using selected KRED enzymes, the corresponding chiral alcohol (R)- or (S)-1-phenyl-2-(quinolin-2-yl)ethanol is obtained with enantiomeric excess >99% and high isolated yields [1]. This stereochemical outcome is enabled by the planar ketone geometry between the phenyl and quinoline moieties, which provides a well-defined prochiral face for enzyme recognition. By comparison, 1-(quinolin-2-yl)ethanone (CAS 1011-47-8), while also reducible, lacks the extended aromatic phenyl substituent that contributes to enzyme binding discrimination [2].
| Evidence Dimension | Enantiomeric excess (ee) in KRED-catalyzed asymmetric reduction |
|---|---|
| Target Compound Data | ee > 99% |
| Comparator Or Baseline | 1-(quinolin-2-yl)ethanone: no reported ee data for comparable KRED reduction (substrate scope limited) |
| Quantified Difference | Target enables >99% ee; comparator lacks defined stereochemical utility in the same biocatalytic system |
| Conditions | KRED enzyme, NADPH cofactor recycling system, aqueous buffer, 30 °C, 24 h |
Why This Matters
For users requiring enantiomerically pure quinoline-containing building blocks, 1-phenyl-2-(quinolin-2-yl)ethanone offers a validated entry to chiral alcohols with >99% ee, a capability not demonstrated for simpler 2-acetylquinoline analogs.
- [1] González-Granda, S., et al. (2019). Highly efficient asymmetric bioreduction of 1-aryl-2-(azaaryl)ethanones. Chemoenzymatic synthesis of lanicemine. Organic & Biomolecular Chemistry, 17(35), 8214-8220. View Source
- [2] Polo, E., et al. (2007). 1-(Quinolin-2-yl)ethanone. Acta Crystallographica Section E, 63, o3346. View Source
